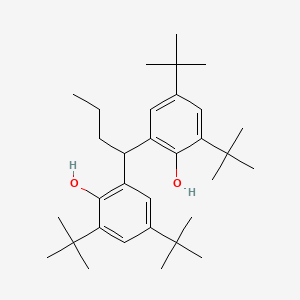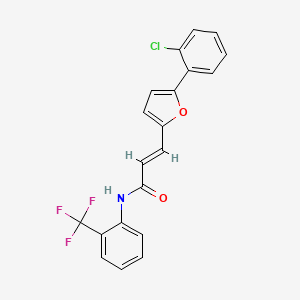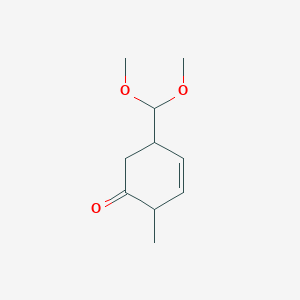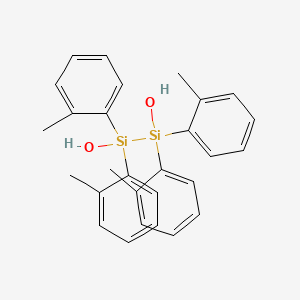
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a chloro group at the 4-position and a pyridin-3-ylmethylamino group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Amination: The pyridin-3-ylmethylamino group can be introduced through nucleophilic substitution reactions, where the pyridazinone is reacted with pyridin-3-ylmethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazinone core.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the pyridazinone core or the amino group.
科学研究应用
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and amino groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chloro-5-aminopyridazin-3(2H)-one: Similar structure but lacks the pyridin-3-ylmethyl group.
5-((Pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one: Similar structure but lacks the chloro group.
Uniqueness
4-Chloro-5-((pyridin-3-ylmethyl)amino)pyridazin-3(2H)-one is unique due to the presence of both the chloro and pyridin-3-ylmethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
属性
分子式 |
C10H9ClN4O |
|---|---|
分子量 |
236.66 g/mol |
IUPAC 名称 |
5-chloro-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8(6-14-15-10(9)16)13-5-7-2-1-3-12-4-7/h1-4,6H,5H2,(H2,13,15,16) |
InChI 键 |
YJGWAOVXINFGCE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11939021.png)
![N,N-Diethyl-4[(2,4-dinitrophenyl)azo]aniline](/img/structure/B11939029.png)









![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)


